![molecular formula C16H20ClN3 B5619985 (3R*,4S*)-1-(8-chloroquinolin-2-yl)-4-propylpyrrolidin-3-amine](/img/structure/B5619985.png)
(3R*,4S*)-1-(8-chloroquinolin-2-yl)-4-propylpyrrolidin-3-amine
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Overview
Description
The compound belongs to a class of chemicals known for their diverse applications in medicinal chemistry, particularly due to their structural complexity and biological activity. Research on chloroquinoline and aminoquinoline derivatives highlights their significance in developing therapeutic agents and the importance of understanding their chemical and physical behaviors.
Synthesis Analysis
The synthesis of similar compounds often involves Michael addition of secondary amine to α, β-unsaturated carbonyl compounds, followed by various cyclization and functionalization reactions to introduce the desired substituents on the quinoline nucleus. These methodologies are crucial for constructing the complex molecular architecture of chloroquinoline derivatives, offering insights into potential synthetic routes for the target compound (Fatma et al., 2017).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques (NMR, IR, MS) are commonly employed to elucidate the molecular structure of chloroquinoline derivatives. These studies reveal the presence of interactions such as C-H⋯O and C-C⋯Cl, which significantly influence the molecular conformation and stability (Fatma et al., 2017).
properties
IUPAC Name |
(3R,4S)-1-(8-chloroquinolin-2-yl)-4-propylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3/c1-2-4-12-9-20(10-14(12)18)15-8-7-11-5-3-6-13(17)16(11)19-15/h3,5-8,12,14H,2,4,9-10,18H2,1H3/t12-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBZJXZKNOJPBZ-JSGCOSHPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C2=NC3=C(C=CC=C3Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C2=NC3=C(C=CC=C3Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-(8-chloroquinolin-2-yl)-4-propylpyrrolidin-3-amine |
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